1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core, a 2-methylphenyl group, and a piperidin-1-ylethyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one include:
- 3-methyl-7-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 4-methyl-N-(4-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-7-3-4-8-16(14)24-18-15(11-21-24)19(26)23(13-20-18)12-17(25)22-9-5-2-6-10-22/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHKSRFZFQIXPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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